molecular formula C9H9NO B1273720 1-Benzofuran-5-ylmethylamine CAS No. 37798-08-6

1-Benzofuran-5-ylmethylamine

Cat. No.: B1273720
CAS No.: 37798-08-6
M. Wt: 147.17 g/mol
InChI Key: OFMIMSPBHXZKRI-UHFFFAOYSA-N
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Description

1-Benzofuran-5-ylmethylamine is an organic compound with the molecular formula C9H9NO It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring

Mechanism of Action

Target of Action

Benzofuran compounds, which 1-benzofuran-5-ylmethylamine is a derivative of, have been found to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which suggests that this compound may have antimicrobial properties.

Mode of Action

Benzofuran derivatives are known to interact with their targets through hydrophobic pockets and hydrogen bonds . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

Benzofuran derivatives have been found to have extensive potential as antimicrobial agents , suggesting that they may affect pathways related to microbial growth and survival.

Result of Action

Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

1-Benzofuran-5-ylmethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it can influence cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to changes in their structure and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The interactions of this compound with specific enzymes and cofactors are crucial for its metabolic processing and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s overall biological effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-ylmethylamine can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-5-carboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-5-ylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into benzofuran-5-ylmethanol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Benzofuran-5-carboxylic acid.

    Reduction: Benzofuran-5-ylmethanol.

    Substitution: Various halogenated benzofuran derivatives.

Scientific Research Applications

1-Benzofuran-5-ylmethylamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: It is used in the synthesis of polymers and dyes, contributing to material science advancements.

Comparison with Similar Compounds

    Benzofuran: The parent compound, lacking the amine group.

    1-Benzofuran-2-ylmethylamine: A positional isomer with the amine group at a different location.

    Benzothiophene derivatives: Compounds with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness: 1-Benzofuran-5-ylmethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzofuran-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMIMSPBHXZKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383569
Record name 1-Benzofuran-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37798-08-6
Record name 5-Benzofuranmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37798-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzofuran-5-ylmethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOFURAN-5-YL METHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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